molecular formula C12H10ClN3 B14709001 N'-(4-chlorophenyl)pyridine-4-carboximidamide CAS No. 23565-10-8

N'-(4-chlorophenyl)pyridine-4-carboximidamide

Katalognummer: B14709001
CAS-Nummer: 23565-10-8
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: CNBCJBZXCQVCGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-chlorophenyl)pyridine-4-carboximidamide is an organic compound with the molecular formula C12H10ClN3 and a molecular weight of 231.68 g/mol This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 4-chlorophenyl group

Vorbereitungsmethoden

The synthesis of N’-(4-chlorophenyl)pyridine-4-carboximidamide typically involves the reaction of 4-chlorobenzonitrile with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

N’-(4-chlorophenyl)pyridine-4-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N’-(4-chlorophenyl)pyridine-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N’-(4-chlorophenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N’-(4-chlorophenyl)pyridine-4-carboximidamide can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

23565-10-8

Molekularformel

C12H10ClN3

Molekulargewicht

231.68 g/mol

IUPAC-Name

N'-(4-chlorophenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C12H10ClN3/c13-10-1-3-11(4-2-10)16-12(14)9-5-7-15-8-6-9/h1-8H,(H2,14,16)

InChI-Schlüssel

CNBCJBZXCQVCGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=C(C2=CC=NC=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.